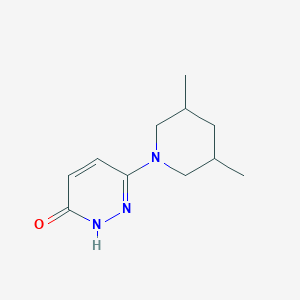

6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-ol

Descripción

BenchChem offers high-quality 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(3,5-dimethylpiperidin-1-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8-5-9(2)7-14(6-8)10-3-4-11(15)13-12-10/h3-4,8-9H,5-7H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYZNULDLPLMKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=NNC(=O)C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a range of biological targets.

Mode of Action

It’s known that pyridazinone derivatives can interact with their targets in various ways, leading to a wide range of physiological effects.

Análisis Bioquímico

Biochemical Properties

6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyridazine derivatives, including 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-ol, have been shown to exhibit inhibitory effects on certain enzymes, such as phosphodiesterases (PDEs), which are involved in the regulation of intracellular levels of cyclic nucleotides. This interaction can modulate cellular signaling pathways and affect various physiological processes.

Cellular Effects

The effects of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-ol on different cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine derivatives have been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities. These effects are mediated through the modulation of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which play crucial roles in cell proliferation, survival, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-ol involves its binding interactions with specific biomolecules. This compound can act as an enzyme inhibitor, particularly targeting phosphodiesterases, leading to increased levels of cyclic nucleotides within cells. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Dosage Effects in Animal Models

The effects of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-ol in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it may induce toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism, influencing metabolic flux and metabolite levels. For instance, pyridazine derivatives are known to undergo biotransformation through oxidation, reduction, and conjugation reactions, which can affect their pharmacokinetic properties and biological activity.

Transport and Distribution

The transport and distribution of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For example, pyridazine derivatives have been shown to interact with membrane transporters, facilitating their uptake and distribution within target tissues.

Subcellular Localization

The subcellular localization of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-ol is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-ol can provide insights into its mechanism of action and potential therapeutic applications.

Actividad Biológica

6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological interactions, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyridazine ring substituted with a 3,5-dimethylpiperidine moiety. Its synthesis typically involves nucleophilic substitution reactions where the piperidine derivative is introduced to the pyridazine framework. Various synthetic routes have been explored to optimize yield and purity, often employing organic solvents like dimethylformamide or acetonitrile under controlled conditions .

Biological Activity Overview

Research indicates that 6-(3,5-dimethylpiperidin-1-yl)pyridazin-3-ol exhibits various biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines. For instance, it has shown cytotoxic effects comparable to established chemotherapeutics in vitro .

- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains, including MRSA and E. coli. It demonstrated significant inhibition of bacterial growth, suggesting potential as an antimicrobial agent .

- Neuroprotective Effects : Investigations into its mechanism of action reveal that it may interact with acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. Inhibition of AChE can enhance cholinergic signaling, potentially improving cognitive function .

The biological activity of 6-(3,5-dimethylpiperidin-1-yl)pyridazin-3-ol is largely attributed to its ability to bind to specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For example, its interaction with AChE suggests a role in modulating neurotransmitter levels .

- Receptor Modulation : It may act on various receptors, influencing cellular signaling pathways that are crucial for processes such as cell growth and apoptosis .

Case Studies

Several studies have highlighted the biological effects of 6-(3,5-dimethylpiperidin-1-yl)pyridazin-3-ol:

- Cytotoxicity Assays : In a study involving FaDu hypopharyngeal tumor cells, the compound exhibited significant cytotoxicity and induced apoptosis at concentrations similar to those of reference drugs like bleomycin .

- Antibacterial Tests : In vitro tests revealed that the compound effectively inhibited the growth of pathogenic bacteria such as Mycobacterium tuberculosis and various strains of Staphylococcus aureus .

Data Table: Biological Activity Summary

| Activity Type | Model/Assay | Result |

|---|---|---|

| Anticancer | FaDu hypopharyngeal cells | Significant cytotoxicity |

| Antimicrobial | MRSA and E. coli cultures | Inhibition of bacterial growth |

| Neuroprotective | AChE inhibition assay | Enhanced cholinergic activity |

Aplicaciones Científicas De Investigación

Cardiovascular Research

Recent studies have investigated the role of compounds similar to 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-ol in enhancing cardiac contractility. For instance, a series of compounds were synthesized to evaluate their effects on cardiac myofibril activation. The presence of piperidine substituents was found to enhance biochemical potency, suggesting that modifications around the piperidine ring can lead to improved cardiovascular outcomes .

| Compound | Cardiac Contractility Effect | Potency (IC50) |

|---|---|---|

| CK-963 | Significant improvement | 7 μM |

| 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-ol | Under investigation | TBD |

Anticancer Activity

The compound has also been explored for its potential anticancer properties. A study focused on synthesizing novel derivatives based on imamine structures demonstrated that certain analogs exhibited significant antiproliferative activity against various cancer cell lines, including breast and cervical cancer cells. Notably, compounds derived from similar frameworks showed IC50 values lower than established drugs like imatinib .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound 4f | MDA-MB-231 (Breast Cancer) | 6.25 |

| Imatinib | MDA-MB-231 (Breast Cancer) | 35.50 |

Melanocortin Receptor Agonism

Research has highlighted the potential of related compounds as agonists for the melanocortin type 4 receptor (MC4R). These agonists have implications for treating conditions such as obesity and sexual dysfunctions. The ability of these compounds to selectively activate MC4R suggests their utility in metabolic regulation and appetite control .

Case Study: Cardiac Contractility Enhancement

A study evaluated the effects of CK-963, a compound closely related to 6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-ol, on cardiac contractility in rat models. The findings indicated that CK-963 significantly improved cardiac output without notable side effects associated with PDE inhibition, making it a candidate for further clinical development .

Case Study: Antitumor Efficacy

In another study, researchers synthesized various derivatives from imamine structures incorporating the pyridazine moiety. Among these, compound 4f demonstrated potent anti-proliferative effects against MDA-MB-231 cells and inhibited tumor growth in xenograft models, indicating its potential as a therapeutic agent for breast cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.